

BPR1M97: A Technical Guide to a Novel Dual-Target Opioid Agonist

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

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Abstract

BPR1M97 is a novel, potent, and blood-brain barrier-penetrant small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **BPR1M97**. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its quantitative biological data. The unique signaling pathway of **BPR1M97**, characterized by full agonism at the MOP receptor and G protein-biased agonism at the NOP receptor, is also detailed and visualized. This document serves as a critical resource for researchers engaged in the development of safer and more effective analgesics.

Chemical Structure and Physicochemical Properties

BPR1M97 is a synthetic small molecule with a distinct chemical scaffold. While the definitive IUPAC name and SMILES string are not publicly available in the primary literature, its molecular formula and weight have been reported.

A visual representation of the chemical structure is crucial for understanding its steric and electronic properties, which underpin its pharmacological activity.

Table 1: Physicochemical Properties of **BPR1M97**

Property	Value	Reference
Molecular Formula	C18H18Cl2N2O	[3]
Molecular Weight	349.25 g/mol	[2]
CAS Number	2059904-66-2	
Solubility	Soluble in DMSO. For in vivo studies, various formulations have been used, including a mixture of DMSO, PEG300, Tween-80, and saline.	[2]

Pharmacological Profile

BPR1M97 exhibits a unique pharmacological profile as a dual agonist of MOP and NOP receptors, which are key players in pain modulation.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of **BPR1M97** for human MOP and NOP receptors. The equilibrium dissociation constants (K_i) demonstrate high-affinity binding to both receptors.

Table 2: Receptor Binding Affinities of **BPR1M97**

Receptor	K_i (nM)	Reference
Mu-Opioid Receptor (MOP)	1.8	[1][2]
Nociceptin/Orphanin FQ Receptor (NOP)	4.2	[1][2]

In Vitro Functional Activity

The functional activity of **BPR1M97** has been characterized through a series of in vitro assays, revealing its distinct signaling properties at MOP and NOP receptors.

Table 3: In Vitro Functional Activity of **BPR1M97**

Assay	Receptor	Result	Reference
cAMP Production Assay	MOP	Full Agonist	[4]
β-Arrestin-2 Recruitment Assay	MOP	Full Agonist	[4]
Receptor Internalization Assay	MOP	Full Agonist	[4]
Membrane Potential Assay	MOP	Full Agonist	[4]
cAMP Production Assay	NOP	G protein-biased agonist	[4]
β-Arrestin-2 Recruitment Assay	NOP	G protein-biased agonist	[4]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent antinociceptive effects of **BPR1M97** with a potentially improved safety profile compared to traditional opioids like morphine.

Table 4: In Vivo Antinociceptive Effects of **BPR1M97**

Animal Model	Assay	Route of Administration	Key Findings	Reference
Murine Cancer Pain Model	Antinociception	Subcutaneous (s.c.)	Demonstrated antinociceptive effects at a dose of 1.8 mg/kg.	[1]
Mice	Tail-flick and Tail-clip tests	Subcutaneous (s.c.)	Produced potent antinociceptive effects.	[4]
Mice	Acetone drop and von Frey hair tests (neuropathic pain)	Subcutaneous (s.c.)	Elicited better analgesia in cancer-induced pain than morphine.	[4]

Safety and Side Effect Profile

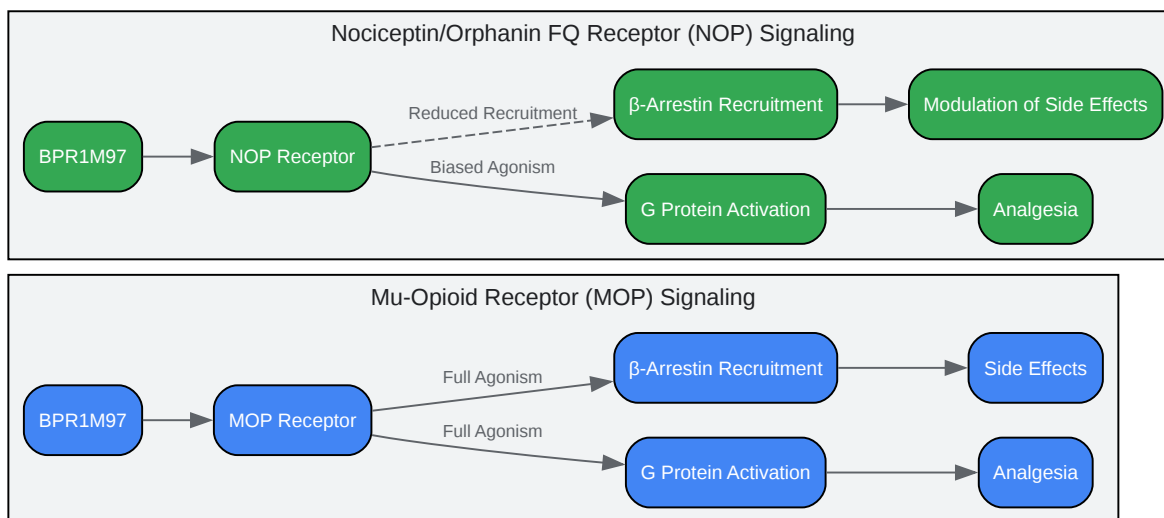
A key advantage of **BPR1M97** is its potential for a wider therapeutic window compared to conventional opioids. In vivo studies have indicated a reduced incidence of common opioid-related side effects.

Table 5: Safety and Side Effect Profile of **BPR1M97**

Side Effect	Assessment Method	Result Compared to Morphine	Reference
Respiratory Depression	Lung functional assays	Caused less respiratory dysfunction.	[4]
Cardiovascular Effects	Heart functional assays	Caused less cardiovascular dysfunction.	[4]
Gastrointestinal Dysfunction	Charcoal meal and glass bead tests	Caused less gastrointestinal dysfunction.	[4]
Physical Dependence	Naloxone-precipitated withdrawal jumping	Induced less withdrawal jumping.	[4]

Signaling Pathways

BPR1M97's pharmacological effects are mediated through its differential activation of downstream signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts as a conventional full agonist, activating both G protein-dependent and β -arrestin-dependent pathways. In contrast, at the NOP receptor, it displays G protein-biased agonism, preferentially activating G protein signaling over β -arrestin recruitment. This biased agonism is hypothesized to contribute to its improved side-effect profile.



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Caption: Signaling pathway of **BPR1M97** at MOP and NOP receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **BPR1M97**, based on standard practices in the field.

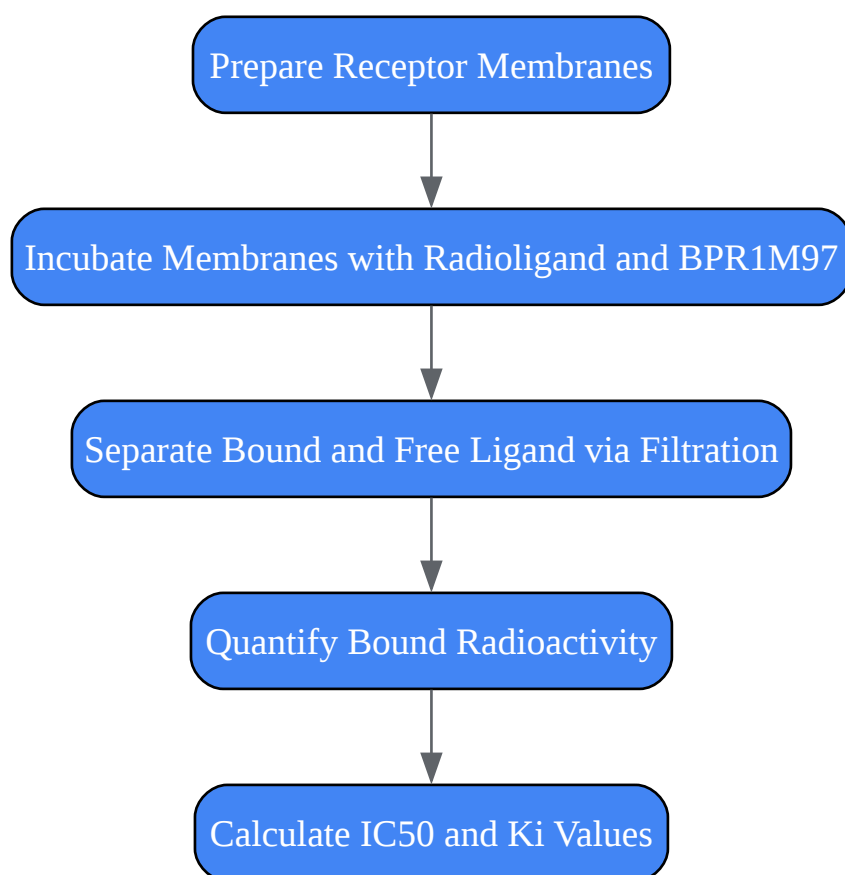
Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **BPR1M97** for MOP and NOP receptors.

Methodology:

- **Membrane Preparation:** Cell membranes expressing either human MOP or NOP receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
- **Radioligand:** A specific radiolabeled ligand for each receptor is used (e.g., [3 H]-DAMGO for MOP and [3 H]-Nociceptin for NOP).

- **Competition Binding:** A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of **BPR1M97**.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of bound radioactivity on the filters is measured using a scintillation counter.
- **Data Analysis:** The IC50 value (the concentration of **BPR1M97** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

Objective: To assess the functional agonistic or antagonistic activity of **BPR1M97** at Gαi-coupled receptors like MOP and NOP.

Methodology:

- Cell Culture: Cells stably expressing MOP or NOP receptors are cultured in appropriate media.
- Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
- Compound Treatment: Cells are then treated with varying concentrations of **BPR1M97**.
- Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.
- Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
- Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated MOP and NOP receptors upon ligand binding.

Methodology:

- Cell Line: A cell line co-expressing the receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.
- Compound Addition: **BPR1M97** at various concentrations is added to the cells.

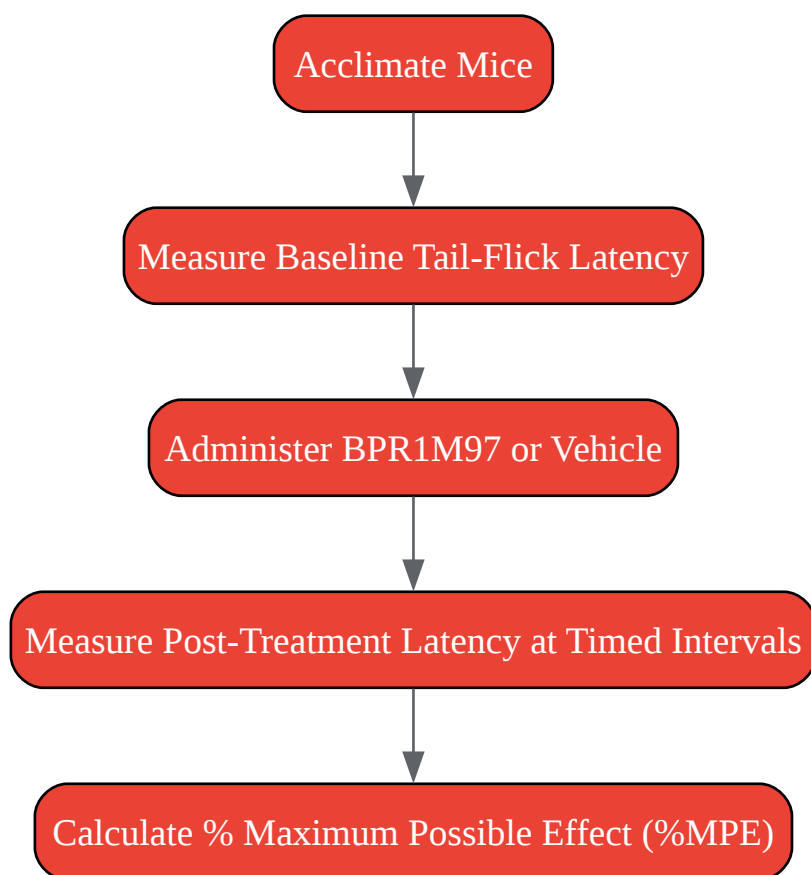
- **Recruitment and Complementation:** Agonist binding induces receptor phosphorylation and subsequent β -arrestin recruitment, leading to the complementation of the two protein fragments and the formation of a functional enzyme.
- **Substrate Addition and Signal Detection:** A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer.
- **Data Analysis:** Concentration-response curves are generated to determine the EC50 and Emax values for β -arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To evaluate the acute antinociceptive effects of **BPR1M97** in an animal model of thermal pain.

Methodology:

- **Animal Acclimation:** Mice are acclimated to the testing environment and handling procedures.
- **Baseline Latency:** The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.
- **Compound Administration:** **BPR1M97** or a vehicle control is administered, typically via subcutaneous injection.
- **Post-Treatment Latency:** The tail-flick latency is measured at various time points after drug administration.
- **Data Analysis:** The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.



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Caption: Workflow for the in vivo tail-flick test.

Conclusion

BPR1M97 represents a promising step forward in the quest for safer and more effective opioid analgesics. Its dual agonism at MOP and NOP receptors, coupled with its unique G protein-biased signaling at the NOP receptor, offers a potential mechanism to dissociate potent analgesia from the debilitating side effects associated with traditional opioids. The data and protocols presented in this technical guide provide a solid foundation for further research and development of **BPR1M97** and related compounds. Continued investigation into its long-term efficacy, safety, and translational potential is warranted to fully elucidate its therapeutic value.

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